molecular formula C19H32O3S B1599383 Methyl dodecylbenzenesulphonate CAS No. 52319-06-9

Methyl dodecylbenzenesulphonate

Cat. No. B1599383
CAS RN: 52319-06-9
M. Wt: 340.5 g/mol
InChI Key: AIXYHMWIAPSTQG-UHFFFAOYSA-N
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Description

Methyl dodecylbenzenesulphonate, also known as Methyl dodecylbenzene sulfonate, is an anionic surfactant . It has the empirical formula C19H32O3S and a molecular weight of 340.52 . It is often used as a reference standard for the determination of anionic surfactant by the methylene blue active substance (MBAS) method .


Molecular Structure Analysis

The molecular structure of Methyl dodecylbenzenesulphonate is represented by the Hill Notation: C19H32O3S . The InChI string representation is 1S/C19H32O3S/c1-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17-19(18)23(20,21)22-2/h13-14,16-17H,3-12,15H2,1-2H3 .


Physical And Chemical Properties Analysis

Methyl dodecylbenzenesulphonate is a liquid with a refractive index of n20/D 1.496 and a density of 1.027 g/mL at 20 °C .

Scientific Research Applications

Biodegradation Enhancement

Methyl dodecylbenzenesulphonate (MDS) has been observed to positively influence the biodegradation potential of certain organisms. A study showed that concentrations up to 75 mg/L of a similar surfactant, Sodium Dodecylbenzenesulphonate (SDBS), improved the biodegradation of a mixture of hydrocarbons by the yeast Candida maltosa EH 15. However, higher concentrations decreased cell surface hydrophobicity and affected biodegradation rates, emphasizing the role of surfactant molecules in interactions between surfactants and microbial cells (Chrzanowski et al., 2009).

Corrosion Inhibition

Studies have demonstrated the application of SDBS in corrosion inhibition. For example, SDBS, in combination with hexamethylenetetramine, has shown inhibition effects on the corrosion of mild steel in sulfuric acid solutions. The research identified regions of concentration where synergistic and antagonistic behaviors in corrosion inhibition were observed, suggesting the importance of electrostatic interactions between adsorbed ions (Hosseini et al., 2003).

Surfactant Monitoring

An innovative poly(vinyl chloride) PVC membrane electrode was developed to determine monomer concentrations of dodecylbenzenesulphonate ions, showcasing the application of SDBS in creating sensitive sensors for surfactant monitoring. This sensor displayed excellent performance, even in the presence of various additives and foreign ions, making it a reliable tool for determining anionic surfactants in different formulations (Mahajan & Shaheen, 2008).

Environmental Treatment

The degradation of dodecylbenzenesulphonate by Fe(III)-photoinduced processes in aqueous solutions was examined as a method for treating polluted water. The process involved the formation of *OH radicals and showed promise as an alternative for water treatment due to the identification of photoproducts containing the benzene sulphonate group (Mailhot et al., 2000).

Thermodynamic and Transport Properties

A study on the thermodynamic and transport properties of SDBS in aqueous media provided essential insights into the interactions and environmental considerations of this surfactant. The research emphasized the significance of these properties for the design and calculation methods in the treatment and separation processes of SDBS, aiming to minimize its toxicity and environmental hazards (Gautam et al., 2014).

Safety And Hazards

Methyl dodecylbenzenesulphonate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is also classified as highly hazardous to water .

properties

IUPAC Name

methyl 2-dodecylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32O3S/c1-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17-19(18)23(20,21)22-2/h13-14,16-17H,3-12,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXYHMWIAPSTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200342
Record name Methyl dodecylbenzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl dodecylbenzenesulphonate

CAS RN

52319-06-9
Record name Methyl dodecylbenzenesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052319069
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl dodecylbenzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60200342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl dodecylbenzenesulphonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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